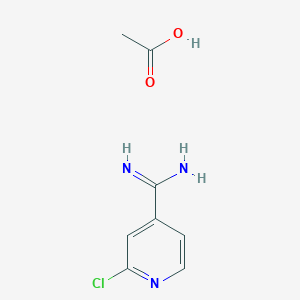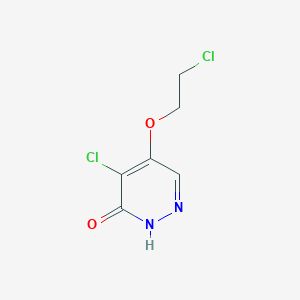
(9H-Carbazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Carbazol-4-yl)boronic acid: is an organic compound with the chemical formula C18H14BNO2 . It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a boronic acid functional group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Carbazol-4-yl)boronic acid typically involves the reaction of carbazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated carbazole reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (9H-Carbazol-4-yl)boronic acid undergoes various chemical reactions, including:
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, and dichloromethane (DCM) are commonly used.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: (9H-Carbazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through coupling reactions .
Biology and Medicine: Research is ongoing into the potential biological activities of carbazole derivatives, including their use as anticancer and antimicrobial agents .
Industry: In the electronics industry, this compound is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of (9H-Carbazol-4-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the halogenated carbazole. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product .
Comparison with Similar Compounds
- (9H-Carbazol-3-yl)boronic acid
- (9H-Carbazol-9-yl)phenylboronic acid
- (9H-Carbazol-2-yl)boronic acid
Uniqueness: (9H-Carbazol-4-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of certain biaryl compounds and materials for electronic applications .
Properties
Molecular Formula |
C12H10BNO2 |
|---|---|
Molecular Weight |
211.03 g/mol |
IUPAC Name |
9H-carbazol-4-ylboronic acid |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14-16H |
InChI Key |
QHGKGSXVNLXRNT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3NC2=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)





![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)

![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)

